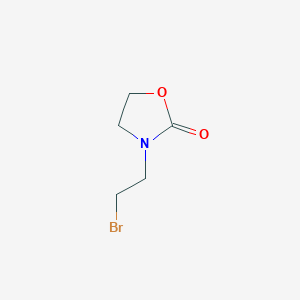

3-(2-Bromo-ethyl)-oxazolidin-2-one

Description

The exact mass of the compound 3-(2-Bromo-ethyl)-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Bromo-ethyl)-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-ethyl)-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEXBUYVNOGGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89869-36-3 | |

| Record name | 3-(2-bromoethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Synthetic Building Block

An In-Depth Technical Guide to 3-(2-Bromo-ethyl)-oxazolidin-2-one: Properties, Synthesis, and Applications

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, forming the core pharmacophore of a critical class of antibiotics.[1][2][3] These synthetic antimicrobial agents are particularly valued for their activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] Their unique mechanism of action, which involves the inhibition of the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit, sets them apart from other antibiotic classes and reduces the likelihood of cross-resistance.[3][4][5]

Within this vital class of compounds, 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS No. 89869-36-3) emerges as a pivotal synthetic intermediate.[6] Its structure combines the stable, biologically active oxazolidinone core with a reactive bromoethyl side chain. This configuration makes it an excellent electrophilic building block, enabling chemists to readily introduce the oxazolidinone moiety into a wide array of molecules. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions to forge new bonds and construct more complex drug candidates.[7] This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and applications of this important compound for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting.

Core Physicochemical Data

The essential properties of 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 89869-36-3 | [6][8] |

| Molecular Formula | C₅H₈BrNO₂ | [6][8] |

| Molecular Weight | 194.03 g/mol | [6][8] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in water | [9] |

Note: Experimental data such as melting and boiling points are not consistently reported in publicly available literature, suggesting that the compound may be primarily used in situ or requires careful handling to prevent decomposition at elevated temperatures.

Spectroscopic Signature: A Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signals, all triplets, corresponding to the four methylene (-CH₂-) groups.

-

δ ~3.6-3.8 ppm (t, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂-Br). The electron-withdrawing effect of bromine deshields these protons significantly.

-

δ ~3.7-3.9 ppm (t, 2H): Protons on the carbon attached to the ring nitrogen (N-CH₂-).

-

δ ~4.0-4.2 ppm (t, 2H): Protons on the C5 carbon of the oxazolidinone ring (-O-CH₂-).

-

δ ~3.4-3.6 ppm (t, 2H): Protons on the C4 carbon of the oxazolidinone ring (-N-CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display five signals.

-

δ ~158-160 ppm: The carbonyl carbon (C=O) of the oxazolidinone ring, which is the most deshielded.

-

δ ~61-63 ppm: The C5 carbon of the ring, attached to oxygen.

-

δ ~45-48 ppm: The C4 carbon of the ring, attached to nitrogen.

-

δ ~42-45 ppm: The carbon attached to the ring nitrogen (N-CH₂-).

-

δ ~28-32 ppm: The carbon bearing the bromine atom (-CH₂-Br).

-

-

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 1750-1770 cm⁻¹ , which is characteristic of the cyclic carbamate (C=O) carbonyl stretch.

Synthesis and Reaction Mechanisms

The utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one stems from its straightforward synthesis and predictable reactivity.

Synthetic Protocol: N-Alkylation of 2-Oxazolidinone

The most common and logical route for preparing this compound is through the direct N-alkylation of the parent 2-oxazolidinone ring. This reaction leverages the nucleophilicity of the nitrogen atom after deprotonation by a suitable base.

Caption: Workflow for the Synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one.

Step-by-Step Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-oxazolidinone (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the corresponding anion. Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the nitrogen atom, rendering it nucleophilic without competing in the subsequent alkylation step.

-

Alkylation: Add 1,2-dibromoethane (a slight excess, e.g., 1.2-1.5 eq) dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-(2-Bromo-ethyl)-oxazolidin-2-one.

Core Reactivity: The Electrophilic Nature

The primary chemical utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one is its function as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide ion an excellent leaving group. This allows for facile reaction with a wide range of nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.

Caption: General Sₙ2 Reaction Mechanism.

This reactivity is the cornerstone of its application in drug discovery. By reacting 3-(2-Bromo-ethyl)-oxazolidin-2-one with diverse nucleophilic scaffolds (amines, phenols, thiols, etc.), chemists can rapidly generate libraries of novel oxazolidinone derivatives for biological screening. This process allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Research and Drug Development

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, and 3-(2-Bromo-ethyl)-oxazolidin-2-one serves as a key vehicle for its incorporation.

-

Antibacterial Drug Discovery: The primary application is in the synthesis of novel antibacterial agents.[1][12] It allows for the attachment of the oxazolidinone pharmacophore to various side chains and heterocyclic systems, a strategy employed in the development of second-generation antibiotics like Linezolid and Tedizolid to combat resistant bacterial strains.[1][12][13]

-

Combinatorial Chemistry: Its well-defined reactivity makes it an ideal reagent for combinatorial chemistry and high-throughput synthesis. Large libraries of compounds can be generated by reacting it on a solid support or in parallel solution-phase synthesis with a collection of diverse nucleophiles.

-

Synthesis of Molecular Probes: The bromoethyl handle can be used to link the oxazolidinone core to fluorescent dyes, biotin tags, or affinity resins. These molecular probes are invaluable tools for studying the mechanism of action of oxazolidinone antibiotics and identifying their cellular targets.[14]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 3-(2-Bromo-ethyl)-oxazolidin-2-one is essential for laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15] It is also harmful if swallowed.[6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][15]

-

Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16] Protect from moisture.

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][15]

-

Skin: Wash off with plenty of soap and water. If irritation persists, consult a physician.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical help.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9][17]

-

Conclusion

3-(2-Bromo-ethyl)-oxazolidin-2-one is more than just a chemical reagent; it is a critical enabler in the ongoing search for new and effective therapeutics. Its predictable synthesis and reliable reactivity as an electrophile provide a robust platform for incorporating the life-saving oxazolidinone pharmacophore into novel molecular architectures. For researchers and scientists in drug development, a comprehensive understanding of its properties, from its spectroscopic signature to its handling requirements, is paramount for leveraging its full synthetic potential in the fight against infectious diseases.

References

- Safety Data Sheet. (2014, September 16).

- 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3. ChemicalBook.

- 3-Ethyl-2-oxazolidinone. SpectraBase.

- Safety Data Sheet. C/D/N Isotopes.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). Molecules, 23(10), 2548. National Center for Biotechnology Information.

- Oxazolidinone synthesis. Organic Chemistry Portal.

- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(8), 923-941. National Center for Biotechnology Information.

- Safety Data Sheet - 2-(2-Bromoethyl)-1,3-dioxolane. (2014, December 12).

- Safety Data Sheet - (4R)-(+)-4-Isopropyl-2-oxazolidinone. (2025, September 24). Thermo Fisher Scientific.

- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry.

- 3-(2-Bromo-ethyl)-oxazolidin-2-one. Sigma-Aldrich.

- 3-Ethyl-1,3-oxazolidin-2-one. PubChem.

- Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. (2017). RSC Advances, 7(84), 53631-53638. National Center for Biotechnology Information.

- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2014). Arkivoc, 2014(6), 253-265.

- Current Updates on Oxazolidinone and Its Significance. (2013). Journal of Chemistry, 2013, 1-13. National Center for Biotechnology Information.

- Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. (1998). Antimicrobial Agents and Chemotherapy, 42(5), 1134-1138. National Center for Biotechnology Information.

- Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE. ChemicalBook.

- Oxazolidin-2-one. NIST WebBook. National Institute of Standards and Technology.

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(15), 4280. National Center for Biotechnology Information.

- 3-(2-Bromo-ethyl)-oxazolidin-2-one CAS. ChemicalBook.

- The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Oxazolidone. PubChem.

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(15), 4280. MDPI.

- 2-Oxazolidone (497-25-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-(2-Bromo-ethyl)-oxazolidin-2-one CAS#: 89869-36-3 [m.chemicalbook.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Oxazolidone (497-25-6) 1H NMR [m.chemicalbook.com]

- 12. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(2-Bromo-ethyl)-oxazolidin-2-one: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(2-Bromo-ethyl)-oxazolidin-2-one, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and significant applications, with a focus on its role in constructing complex bioactive molecules.

Core Identification and Chemical Properties

3-(2-Bromo-ethyl)-oxazolidin-2-one is a heterocyclic compound featuring a reactive bromoethyl side chain attached to the nitrogen of an oxazolidinone ring. This unique combination of a stable heterocyclic core and a versatile alkylating arm makes it a valuable intermediate in organic synthesis.

Chemical Identifiers

A clear identification of a chemical compound is paramount for reproducibility and safety in a research environment. The key identifiers for 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 89869-36-3 | [1][2] |

| Molecular Formula | C₅H₈BrNO₂ | [1][2] |

| Molecular Weight | 194.03 g/mol | [1] |

| IUPAC Name | 3-(2-bromoethyl)-1,3-oxazolidin-2-one | |

| Synonyms | 2-Oxazolidinone, 3-(2-bromoethyl)- |

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data on similar compounds. The oxazolidinone core imparts polarity, while the bromoethyl group contributes to its reactivity as an alkylating agent.

Synthesis and Reactivity

The synthesis of the oxazolidinone core is a well-established area of organic chemistry, with several methodologies available.

General Synthetic Strategies for the Oxazolidinone Core

The formation of the 2-oxazolidinone ring system can be achieved through various synthetic routes, often starting from amino alcohols. These methods include:

-

Reaction with Phosgene or its Equivalents: This is a traditional method, though it involves highly toxic reagents.

-

Cyclization with Carbonates: Diethyl carbonate or similar reagents can be used to form the cyclic carbamate.[3]

-

From Urea and Ethanolamines: Microwave-assisted synthesis from urea and ethanolamines offers a rapid and efficient alternative.[4][5]

-

From Aziridines and CO₂: The reaction of aziridines with carbon dioxide provides a direct route to the oxazolidinone ring.

A general workflow for the synthesis of a 3-substituted oxazolidinone is depicted below.

Caption: Generalized synthetic pathway to 3-(2-bromo-ethyl)-oxazolidin-2-one.

Plausible Synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one

Hypothetical Protocol:

-

Dissolution: Dissolve 2-oxazolidinone in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride, portion-wise at 0 °C to deprotonate the nitrogen of the oxazolidinone.

-

Alkylation: Add 1,2-dibromoethane dropwise to the reaction mixture and allow it to warm to room temperature. The reaction is then typically heated to ensure complete conversion.

-

Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography to yield 3-(2-Bromo-ethyl)-oxazolidin-2-one.

Chemical Reactivity

The primary mode of reactivity for 3-(2-Bromo-ethyl)-oxazolidin-2-one is nucleophilic substitution at the carbon bearing the bromine atom. The bromide is an excellent leaving group, making the ethyl chain a potent electrophile for a wide range of nucleophiles.

Caption: Nucleophilic substitution reaction of the title compound.

This reactivity allows for the facile introduction of the N-(2-oxazolidinon-3-yl)ethyl moiety onto various molecular scaffolds, a key step in the synthesis of many biologically active compounds.

Applications in Drug Discovery and Development

The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, primarily due to their potent antibacterial activity.

The Oxazolidinone Pharmacophore

The 2-oxazolidinone ring is a critical pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis. They exert their effect by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

-

Linezolid: The first clinically approved oxazolidinone antibiotic, effective against multi-drug resistant Gram-positive bacteria.

-

Tedizolid and Radezolid: Second-generation oxazolidinones with improved potency and safety profiles.[6]

3-(2-Bromo-ethyl)-oxazolidin-2-one as a Synthetic Precursor

3-(2-Bromo-ethyl)-oxazolidin-2-one serves as a crucial intermediate for the synthesis of various oxazolidinone-containing drug candidates. Its bromoethyl group allows for the convenient attachment of the oxazolidinone pharmacophore to other molecular fragments, often via N-alkylation of heterocyclic systems.

For instance, in the synthesis of analogues of the antibiotic Linezolid, a key step involves the coupling of the oxazolidinone moiety to a substituted aniline. While not a direct precursor to Linezolid itself, 3-(2-bromo-ethyl)-oxazolidin-2-one is an invaluable tool for creating a diverse library of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the efficacy, selectivity, and pharmacokinetic properties of new drug candidates.

The general scheme for the synthesis of Linezolid analogues often involves the N-alkylation of a suitable amine with a reactive oxazolidinone derivative.

Safety, Handling, and Storage

As a reactive alkylating agent, 3-(2-Bromo-ethyl)-oxazolidin-2-one must be handled with appropriate safety precautions.

Hazard Identification

Based on safety data for similar bromo-compounds, the following hazards are anticipated:

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up.

Conclusion

3-(2-Bromo-ethyl)-oxazolidin-2-one is a valuable and versatile synthetic intermediate. Its importance is intrinsically linked to the proven success of the oxazolidinone class of antibiotics. While specific experimental data for this compound is limited in publicly accessible literature, its chemical properties and reactivity can be reliably predicted based on its structure and the extensive knowledge of related compounds. For researchers in the field of medicinal chemistry, particularly those focused on the development of novel antibacterial agents, a thorough understanding of this key building block is essential for the rational design and synthesis of next-generation therapeutics.

References

-

Bratulescu, G. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007 , 3111-3112. [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 2010 , 15(4), 2463-2475. [Link]

-

PubChem. 3-Ethyl-1,3-oxazolidin-2-one. [Link]

-

ResearchGate. Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. [Link]

-

SpectraBase. 3-Ethyl-2-oxazolidinone. [Link]

-

Wiley-VCH. Supporting Information. 2007 . [Link]

Sources

- 1. 3-(2-Bromo-ethyl)-oxazolidin-2-one CAS#: 89869-36-3 [m.chemicalbook.com]

- 2. 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3 [sigmaaldrich.cn]

- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinone synthesis [organic-chemistry.org]

- 5. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

solubility of 3-(2-Bromo-ethyl)-oxazolidin-2-one in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2-Bromo-ethyl)-oxazolidin-2-one in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Bromo-ethyl)-oxazolidin-2-one, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the underlying chemical principles that govern its solubility. We will explore its structural attributes, predict its behavior in various solvent classes, and provide a robust experimental protocol for empirical determination.

Understanding the Molecule: A Structural Approach to Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as our primary guide, meaning substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[1]

3-(2-Bromo-ethyl)-oxazolidin-2-one possesses a distinct combination of functional groups that influence its solubility profile:

-

The Oxazolidinone Core: This five-membered ring contains both an amide (a lactam) and an ether linkage. The carbonyl group and the nitrogen and oxygen atoms make this portion of the molecule highly polar and capable of acting as a hydrogen bond acceptor.

-

The 2-Bromo-ethyl Side Chain: This substituent introduces two key features. The ethyl group provides a degree of nonpolar character, while the terminal bromine atom adds polarity and a potential site for dipole-dipole interactions. The bromine is a good leaving group, which is relevant for its reactivity but less so for its baseline solubility.[2]

Given this structure, we can anticipate that 3-(2-Bromo-ethyl)-oxazolidin-2-one will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited, while its behavior in polar protic solvents will depend on the balance between polarity and the energetic cost of disrupting the solvent's hydrogen-bonding network.

Caption: Molecular structure highlighting polar and nonpolar regions.

Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | The strong dipole moments of these solvents effectively solvate the polar oxazolidinone ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and can effectively interact with the entire molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Alcohols | Methanol, Ethanol | Moderate to High | These solvents are polar and can hydrogen bond, but the energy required to break the solvent's H-bond network may limit very high solubility. |

| Hydrocarbons | Hexane, Toluene | Low to Insoluble | The significant difference in polarity between the compound and these nonpolar solvents results in poor solvation. |

A Validated Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent.[1][5][6]

Materials and Reagents

-

3-(2-Bromo-ethyl)-oxazolidin-2-one (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Magnetic stirrer and stir bars or a shaker/incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument for quantification.

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 3-(2-Bromo-ethyl)-oxazolidin-2-one to a vial containing a precise volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved at equilibrium to ensure the solution is saturated.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of the compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Safety and Handling Precautions

As a bromo-organic compound, 3-(2-Bromo-ethyl)-oxazolidin-2-one requires careful handling.

-

Hazards: It is harmful if swallowed and causes skin irritation.[7][8] Always consult the latest Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8] Avoid contact with skin, eyes, and clothing.

Conclusion

While quantitative solubility data for 3-(2-Bromo-ethyl)-oxazolidin-2-one is not widely published, a strong predictive understanding can be achieved by analyzing its molecular structure. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and poor solubility in nonpolar hydrocarbons. This guide provides a robust framework and a detailed experimental protocol to empower researchers to determine precise solubility values, facilitating its effective use in synthesis and drug development workflows.

References

- Solubility test for Organic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).

- 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3 - ChemicalBook. (n.d.).

- 3-(2-Bromo-ethyl)-oxazolidin-2-one. (n.d.).

- Reck, F., Zhou, F., Eyermann, C. J., et al. (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of Medicinal Chemistry, 50(20), 4868–4881.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

- Al-Tannak, N. S., Al-Mannai, M. A., & El-Sayed, S. R. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits. Molecules, 22(9), 1479.

- Safety Data Sheet - CDN Isotopes. (n.d.).

-

3-Ethyl-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

- Locke, J. B., & Shaw, K. J. (2014). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 58(5), 2825–2832.

- Shymanska, N. V., An, I. H., & Pierce, J. G. (2016). Expanded Structure–Activity Studies of Lipoxazolidinone Antibiotics. ACS infectious diseases, 2(11), 779–784.

- Iannarelli, V., Bua, A., & Del Boccio, P. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 27(19), 6614.

- Supporting information - The Royal Society of Chemistry. (2019).

- Iacobazzi, R. M., & Catto, M. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(3), 361–392.

- 3-Amino-2-oxazolidinone (AOZ). (n.d.).

- The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.).

Sources

- 1. chem.ws [chem.ws]

- 2. nbinno.com [nbinno.com]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3 [amp.chemicalbook.com]

- 8. cdnisotopes.com [cdnisotopes.com]

Structural Elucidation and Spectroscopic Validation of 3-(2-Bromoethyl)-oxazolidin-2-one

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum for 3-(2-Bromoethyl)-oxazolidin-2-one , a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and chiral auxiliaries.

Unlike simple aliphatic chains, this molecule presents a unique spectroscopic challenge: the convergence of three distinct methylene (

Structural Logic & Shielding Prediction

To interpret the spectrum accurately, we must first deconstruct the molecule into its magnetically distinct environments. The molecule consists of a 2-oxazolidinone ring N-alkylated with a bromoethyl group.

Electronegativity Hierarchy

The chemical shifts are driven by the inductive effects of the heteroatoms. The deshielding power follows the order: Oxygen > Nitrogen > Bromine .

-

Position 5 (Ring

): Most deshielded due to direct attachment to Oxygen and the electron-withdrawing carbonyl group. -

Position 4 (Ring

): Shielded relative to Position 5, but deshielded by the carbamate Nitrogen. -

Side Chain

( -

Side Chain

(

The Coupling Systems

-

Ring System: The ethylene backbone within the ring typically behaves as an AA'BB' system , often resolving as two "pseudo-triplets" due to ring puckering and similar coupling constants (

Hz). -

Side Chain: The bromoethyl group acts as an

system , producing two distinct triplets (

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral clarity, follow this standardized acquisition workflow.

Sample Preparation[1][2][3][4]

-

Solvent: Deuterated Chloroform (

) is preferred. It minimizes exchangeable proton broadening and provides excellent solubility. DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Acquisition Parameters

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise for quantitative integration. |

| Relaxation Delay (D1) | Ensures full relaxation of protons for accurate integration. | |

| Scans (NS) | 16 or 32 | Sufficient for >10 mg sample; reduces artifacting. |

| Spectral Width | -2 to 14 ppm | Covers all organic protons and potential acidic impurities. |

Spectrum Analysis & Assignment

The spectrum of 3-(2-Bromoethyl)-oxazolidin-2-one is characterized by two distinct regions: a downfield triplet and a clustered upfield multiplet region.

Data Summary Table

| Assignment | Protons | Chemical Shift ( | Multiplicity | Structural Insight | |

| A (Ring-5) | 2H | 4.38 – 4.45 | Triplet (or dd) | ~8.0 | Adjacent to Oxygen; most deshielded. |

| B (Ring-4) | 2H | 3.68 – 3.75 | Triplet (or dd) | ~8.0 | Adjacent to Nitrogen (Ring). |

| C (Chain-1') | 2H | 3.60 – 3.68 | Triplet | ~6.5 | Adjacent to Nitrogen (Chain). |

| D (Chain-2') | 2H | 3.50 – 3.58 | Triplet | ~6.5 | Adjacent to Bromine. |

> Note: Signals B, C, and D often overlap in lower-field instruments (<400 MHz), creating a complex multiplet envelope between 3.50 and 3.75 ppm integrating to 6 protons.

Detailed Signal Breakdown

1. The Diagnostic Triplet (

4.4 ppm)

This signal is the "anchor" of the spectrum. It corresponds to the

-

Validation: If this peak is missing or shifted significantly upfield (< 4.0 ppm), the oxazolidinone ring is likely open (hydrolysis impurity).

-

Integration: Set this peak to exactly 2.00 . All other integrals should be normalized to this standard.

2. The "Fingerprint" Cluster (

3.5 – 3.8 ppm)

This region contains three methylene groups (6 protons total).

-

Ring

: Generally the most downfield of this cluster (~3.72 ppm). -

Chain

: Slightly upfield (~3.64 ppm). -

Chain

: Typically the most upfield of the group (~3.54 ppm), though Br and N electronegativity effects are similar. -

Analysis Strategy: In a 300 MHz spectrum, this appears as a jagged multiplet. In a 600 MHz spectrum, you will resolve three distinct triplets.

-

COSY Confirmation: If available, a COSY (Correlation Spectroscopy) experiment will show:

-

Coupling between

4.4 and -

Coupling between

3.6 and -

No cross-peaks between the two systems.

-

Logical Workflow & Visualization

The following diagram illustrates the decision matrix for validating the compound based on spectral data.

Figure 1: Logic flow for the spectroscopic validation of the target molecule.

Impurity Profiling & Troubleshooting

When synthesizing this molecule (typically via alkylation of 2-oxazolidinone with 1,2-dibromoethane), specific impurities are common.

| Impurity | Diagnostic Peak | Cause |

| 2-Oxazolidinone (Starting Material) | Broad singlet ~5.0-6.0 ppm ( | Incomplete reaction. |

| 1,2-Dibromoethane (Reagent) | Singlet ~3.73 ppm | Excess reagent not removed. Danger: This singlet often hides under the product's multiplet. Check integration carefully (Cluster > 3x Ring Triplet). |

| Water | Singlet ~1.56 ppm (in | Wet solvent or hygroscopic sample. |

| Ring Opening (Amino Alcohol) | Loss of 4.4 ppm triplet; new peaks < 3.5 ppm | Hydrolysis under basic conditions. |

Advanced Verification: 13C NMR (Brief)

If 1H NMR is ambiguous due to the 3.5-3.8 ppm overlap, check the Carbonyl peak in 13C NMR.

-

Target: ~158-159 ppm (

of carbamate). -

Differentiation: Urea byproducts or open chains will shift this carbonyl significantly.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general oxazolidinone ring shifts).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for chemical shift prediction tables).

13C NMR chemical shifts for bromoethyl oxazolidinone derivatives

Technical Guide: C NMR Characterization of Bromoethyl Oxazolidinone Derivatives

Executive Summary

Bromoethyl oxazolidinones are critical pharmacophores and intermediates in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and as chiral auxiliaries (Evans auxiliaries) in asymmetric alkylation. Precise characterization of these derivatives via

This guide details the diagnostic chemical shifts, the mechanistic basis for signal assignment, and a validated workflow for distinguishing N-alkylated products from O-alkylated impurities or hydrolysis byproducts.

Structural Fundamentals & The Heavy Atom Effect

To accurately interpret the

The Core Scaffold

The generic structure involves a 2-oxazolidinone ring substituted at the nitrogen (N3) with a 2-bromoethyl group.

-

C2 (Carbonyl): The most deshielded signal, typically appearing between 155–160 ppm .

-

C4/C5 (Ring Carbons):

-

C5 (O-CH): Deshielded by oxygen (

60–70 ppm). -

C4 (N-CH): Less deshielded than C5 (

40–55 ppm).

-

The Bromine Influence (Heavy Atom Effect)

While electronegativity suggests that a halogen should strongly deshield the attached carbon (

- -Effect (C-Br): The carbon directly attached to Br appears upfield relative to a C-Cl or C-O analog. Expect this signal at 25–35 ppm .

- -Effect (C-C-Br): The beta carbon is typically deshielded by the inductive effect, but the magnitude is often less than predicted by simple additivity rules.

Diagnostic Chemical Shifts (Data Tables)

The following data summarizes the characteristic shifts for N-(2-bromoethyl)-2-oxazolidinone in

Table 1: Characteristic C NMR Shifts ( , 100 MHz)

| Position | Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Electronic Environment |

| C2 | Carbonyl (C=O) | 158.5 ± 1.0 | Quaternary (C) | Urea-like carbonyl; highly deshielded. |

| C5 | Ring O-CH | 62.0 ± 1.5 | Negative ( | Adjacent to Oxygen; strongly deshielded. |

| C4 | Ring N-CH | 45.5 ± 1.0 | Negative ( | Adjacent to Nitrogen; moderately deshielded. |

| C1' | Sidechain N-CH | 43.8 ± 1.0 | Negative ( | |

| C2' | Sidechain CH | 29.2 ± 1.5 | Negative ( |

Note: In Evans Auxiliaries (4-substituted oxazolidinones), C4 becomes a methine (CH) and will appear as a positive peak in DEPT-135, typically shifting to 50–60 ppm depending on the substituent (e.g., benzyl, isopropyl).

Table 2: Solvent Effects (Correction Factors)

| Solvent | Shift Correction ( | Notes |

| CDCl | 0.0 (Ref) | Standard. |

| DMSO- | +1.5 to +2.5 ppm | Carbonyl (C2) shifts downfield due to H-bonding with residual water or solvent dipole. |

| Methanol- | +1.0 to +1.5 ppm | Polar protic solvent effects; slight deshielding of C-Br. |

Experimental Workflow: Synthesis & Characterization

The synthesis of bromoethyl oxazolidinones often involves the deprotonation of the oxazolidinone followed by nucleophilic attack on 1,2-dibromoethane. A common failure mode is elimination to the N-vinyl derivative or bis-alkylation.

Synthesis & Purification Pathway

Figure 1: Synthetic workflow for N-alkylation. The excess of dibromoethane is critical to prevent dimerization.

NMR Sample Preparation Protocol

-

Concentration: Dissolve 20–30 mg of purified compound in 0.6 mL of solvent.

C NMR requires higher concentration than -

Solvent Choice: Use CDCl

(77.16 ppm triplet) for routine analysis. Use DMSO- -

Acquisition Parameters:

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Scans (NS): Minimum 256 (preferably 512 or 1024 for high S/N).

-

Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C=O) relax sufficiently for integration (though integration is qualitative in standard

C).

-

Logic for Structural Assignment

When analyzing the spectrum, use the following logic tree to assign resonances and rule out impurities.

Figure 2: Decision logic for validating the bromoethyl oxazolidinone structure and detecting common elimination byproducts.

Troubleshooting Common Impurities

-

N-Vinyl Byproduct: If the reaction temperature is too high, elimination of HBr occurs.

-

Indicator: New peaks in the alkene region (90–140 ppm ).

-

Action: Repurify or repeat synthesis at lower temperature.

-

-

Dimerization: Reaction of the product with another equivalent of oxazolidinone anion.

-

Indicator: Loss of the 29 ppm (C-Br) signal; appearance of a symmetric linker signal around 40–45 ppm .

-

-

Residual Solvent:

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

-

Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. [Link] (Foundational work on oxazolidinone auxiliaries).

-

Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[3][4] Current Pharmaceutical Design. (Context for Linezolid-type intermediates).

-

Reich, H. J. (2023). "Structure Determination Using NMR: 13C Chemical Shifts." University of Wisconsin-Madison. [Link] (Authoritative source for heavy atom effect data).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific additivity rules).

Sources

- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(2-Bromo-ethyl)-oxazolidin-2-one

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development. It operates on the principle that covalent bonds within a molecule are not rigid; instead, they behave like springs, undergoing continuous vibrational motions (stretching and bending) at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a net change in the molecule's dipole moment.[3] The resulting IR spectrum, a plot of light transmittance (or absorbance) versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." More importantly, specific functional groups give rise to characteristic absorption bands within predictable regions of the spectrum, making IR spectroscopy a powerful tool for structural elucidation and compound identification.[4]

This guide provides a detailed analysis of the expected infrared absorption spectrum of 3-(2-Bromo-ethyl)-oxazolidin-2-one. As a molecule incorporating a cyclic carbamate (oxazolidinone), an alkyl chain, and a halogen, it presents a rich and illustrative case study. We will dissect the contributions of each structural component to the overall spectrum, provide a robust experimental protocol for data acquisition, and offer insights grounded in the principles of vibrational spectroscopy.

Molecular Structure and Correlative Vibrational Analysis

The structure of 3-(2-Bromo-ethyl)-oxazolidin-2-one contains several distinct functional groups, each with characteristic vibrational modes that are IR-active. The analysis of its spectrum is best approached by systematically examining these constituent parts: the oxazolidinone ring and the N-substituted bromo-ethyl chain.

Oxazolidinone Ring Vibrations: The Signature of a Cyclic Carbamate

The five-membered oxazolidinone ring is the most structurally significant feature and gives rise to the most prominent peaks in the spectrum.

-

C=O (Carbonyl) Stretching: The carbonyl stretch is one of the most easily identifiable absorptions in an IR spectrum due to the large change in dipole moment during the vibration, which results in a very strong and sharp band.[3][5] In acyclic esters and ketones, this peak typically appears around 1750-1715 cm⁻¹.[6][7] However, incorporating the carbonyl group into a strained five-membered ring increases the frequency of this vibration.[7][8] For 2-oxazolidinones, the C=O stretching frequency is characteristically high, appearing in the 1780-1740 cm⁻¹ range. This elevated frequency is a direct consequence of the ring strain, which alters the hybridization and strengthens the C=O bond.[8]

-

C-N (Amide/Carbamate) Stretching: The stretching vibration of the C-N bond within the carbamate structure is also a key feature. In tertiary amines and amides, this absorption is typically found in the fingerprint region. For 3-(2-Bromo-ethyl)-oxazolidin-2-one, a strong band is expected in the 1250-1150 cm⁻¹ region, which can be attributed to the C-N stretching mode.[9][10]

-

C-O (Ether and Ester-like) Stretching: The oxazolidinone ring contains two distinct C-O single bonds: the N-C-O linkage and the C-O-C ether-like linkage. Both contribute to strong absorptions in the fingerprint region. These are often observed as a complex series of bands, but a prominent, strong absorption attributable to the asymmetric C-O-C stretch is expected between 1100-1000 cm⁻¹ .[1][11]

Bromo-ethyl Chain Vibrations

The N-substituted ethyl chain and its terminal bromine atom produce several characteristic, albeit less intense, absorption bands.

-

C-H (Alkyl) Stretching: The methylene (-CH₂) groups of the ethyl chain and the oxazolidinone ring will exhibit symmetric and asymmetric stretching vibrations. These are reliably found just below 3000 cm⁻¹. Specifically, the asymmetric stretch occurs at a higher frequency (around 2960-2925 cm⁻¹ ) than the symmetric stretch (around 2870-2850 cm⁻¹ ).[12][13]

-

C-H (Alkyl) Bending: The methylene groups also undergo bending (or deformation) vibrations. The most characteristic of these is the scissoring mode, which appears as a medium-intensity band in the 1470-1440 cm⁻¹ range.[13][14] Other bending vibrations like wagging and twisting occur at lower frequencies and can be harder to assign definitively.

-

C-Br (Bromoalkane) Stretching: The vibration of the carbon-bromine bond occurs at a much lower frequency due to the high mass of the bromine atom.[15] This absorption is expected to be a medium to strong band in the lower fingerprint region, typically between 690-515 cm⁻¹ .[11][16] Its presence is a key indicator of the bromo-ethyl substituent.

Summary of Key Absorption Peaks

The expected IR absorption peaks for 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized in the table below for quick reference.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 2960–2925 | Medium | Asymmetric C-H Stretch | Methylene (-CH₂) |

| 2870–2850 | Medium | Symmetric C-H Stretch | Methylene (-CH₂) |

| 1780–1740 | Strong | C=O Stretch (ring strain) | Cyclic Carbamate (Amide) |

| 1470–1440 | Medium | C-H Scissoring | Methylene (-CH₂) |

| 1250–1150 | Strong | C-N Stretch | Tertiary Amine/Carbamate |

| 1100–1000 | Strong | Asymmetric C-O-C Stretch | Ether (cyclic) |

| 690–515 | Medium-Strong | C-Br Stretch | Bromoalkane |

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

For rapid, reliable, and non-destructive analysis of solid or liquid samples like 3-(2-Bromo-ethyl)-oxazolidin-2-one, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred modern method.[17][18] This technique requires minimal to no sample preparation and provides high-quality, reproducible spectra by measuring the interaction of an infrared evanescent wave with the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[19][20]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning (Trustworthiness Pillar): The integrity of the spectrum depends on a pristine crystal surface. Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical response, which will be mathematically subtracted from the sample spectrum to yield a pure spectrum of the compound.[21]

-

Sample Application: Place a small amount of the 3-(2-Bromo-ethyl)-oxazolidin-2-one sample (a few milligrams if solid, or a single drop if liquid) directly onto the center of the ATR crystal.

-

Applying Pressure: Lower the ATR press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[22] This is critical for generating a strong evanescent wave interaction and, consequently, a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing and Analysis: The resulting spectrum, automatically ratioed against the background, can now be analyzed. Identify the key absorption peaks and correlate them with the expected vibrational modes as detailed in Sections 2.0 and 3.0.

-

Post-Measurement Cleaning: After analysis, retract the pressure arm and thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2 to prepare the instrument for the next user.

Visualization of Molecular Structure and Key Vibrations

The following diagram illustrates the molecular structure of 3-(2-Bromo-ethyl)-oxazolidin-2-one and highlights the key bonds responsible for its characteristic infrared absorption peaks.

Caption: Key vibrational modes for 3-(2-Bromo-ethyl)-oxazolidin-2-one.

Conclusion

The infrared spectrum of 3-(2-Bromo-ethyl)-oxazolidin-2-one is defined by a set of highly characteristic absorption bands. The most definitive of these is the strong carbonyl (C=O) stretching peak located at a high wavenumber (1780-1740 cm⁻¹), which is indicative of the strained five-membered oxazolidinone ring. This, in conjunction with strong absorptions in the fingerprint region for C-N and C-O stretching, confirms the presence of the cyclic carbamate core. Furthermore, the presence of C-H stretching peaks just below 3000 cm⁻¹ and a C-Br stretching band in the low-frequency region (690-515 cm⁻¹) validates the bromo-ethyl substituent. By correlating these specific absorption peaks with their underlying molecular vibrations, IR spectroscopy provides a rapid, powerful, and confident method for the structural verification of this molecule.

References

- Vertex AI Search. (n.d.). How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep.

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved February 13, 2026, from [Link]

-

University of Basrah. (n.d.). Infrared spectroscopy. Retrieved February 13, 2026, from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved February 13, 2026, from [Link]

-

Physics Forums. (2009, September 7). What are the different types of motion in a CH2 group in IR spectroscopy? Retrieved February 13, 2026, from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved February 13, 2026, from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved February 13, 2026, from [Link]

-

WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved February 13, 2026, from [Link]

-

University of the West Indies. (n.d.). Infrared Spectroscopy and Modes of Vibrations. Retrieved February 13, 2026, from [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

ResearchGate. (n.d.). IR spectrum showing the CH2 scissor-vibration. Retrieved February 13, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 13, 2026, from [Link]

-

Oregon State University. (2018, September 22). Carbonyl Stretching Vibrations. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved February 13, 2026, from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 13, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 13, 2026, from [Link]

-

Digital CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved February 13, 2026, from [Link]

-

Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. Retrieved February 13, 2026, from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved February 13, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy of Amines. Retrieved February 13, 2026, from [Link]

-

DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved February 13, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Most prominent features of the computed vibrational spectra. Retrieved February 13, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 13, 2026, from [Link]

-

SlidePlayer. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved February 13, 2026, from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved February 13, 2026, from [Link]

- Randall, H. M., Fowler, R. G., Fuson, N., & Dangl, J. R. (1949). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 71(5), 1874-1875.

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 13, 2026, from [Link]

- DeBlase, A. F., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry A.

-

NIST. (n.d.). 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. Retrieved February 13, 2026, from [Link]

-

Molecules. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved February 13, 2026, from [Link]

-

The Journal of Physical Chemistry B. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved February 13, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 13, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Ethyl-2-oxazolidinone. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Ethyl-1,3-oxazolidin-2-one. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved February 13, 2026, from [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved February 13, 2026, from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The C=O Stretch [sites.science.oregonstate.edu]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. wikieducator.org [wikieducator.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mt.com [mt.com]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. digital.csic.es [digital.csic.es]

- 21. eng.uc.edu [eng.uc.edu]

- 22. youtube.com [youtube.com]

safety data sheet (SDS) for 3-(2-Bromo-ethyl)-oxazolidin-2-one

This guide provides a technical deep-dive into the safety, handling, and chemical stewardship of 3-(2-Bromoethyl)-2-oxazolidinone . It is designed for researchers requiring more than a standard Safety Data Sheet (SDS)—specifically those needing to understand the mechanistic basis of its hazards and the logic behind its handling protocols.

CAS: 89869-36-3 | Formula: C₅H₈BrNO₂ | MW: 194.03 g/mol Synonyms: 3-(2-Bromoethyl)-1,3-oxazolidin-2-one; N-(2-Bromoethyl)-2-oxazolidinone.

Executive Hazard Profiling

While standard SDS documents classify this compound primarily as an irritant (H315, H319) and harmful if swallowed (H302), a structural analysis reveals a more critical hazard profile relevant to drug development contexts.

The "Half-Mustard" Motif

The chemical structure features a 2-bromoethyl group attached to a nitrogen atom. In medicinal chemistry, this is structurally analogous to a "half-mustard" (nitrogen mustard precursor).

-

Mechanistic Risk: The carbon adjacent to the bromine is highly electrophilic. It is susceptible to nucleophilic attack by biological macromolecules (DNA/RNA bases, proteins).

-

Toxicological Implication: Unlike simple acid halides, this compound acts as a direct alkylating agent . It can form covalent bonds with guanine residues in DNA, leading to potential genotoxicity.

-

Operational Mandate: Treat this substance with the same containment protocols used for confirmed mutagens, regardless of the generic "Warning" signal word on the commercial label.

DOT Diagram: Alkylation Mechanism

The following diagram illustrates the electrophilic attack mechanism that necessitates high-level containment.

Figure 1: Mechanism of biological alkylation via SN2 displacement of the bromine atom.

Self-Validating Handling Protocols

A "self-validating" system is one where the failure of a safety control is immediately detectable or passively prevented. Do not rely on generic PPE; use the following engineered controls.

A. Barrier Integrity (Skin Protection)

Standard latex gloves are permeable to halogenated alkyls.

-

Protocol: Use Silver Shield/4H laminate gloves or double-gloved Nitrile (minimum 5 mil) .

-

Validation: Change outer nitrile gloves every 15 minutes or immediately upon splash. The "2-bromoethyl" moiety is lipophilic and will diffuse through nitrile matrices over time.

B. Inhalation Control

-

Requirement: Handle strictly within a certified chemical fume hood.

-

Validation: Verify the hood's face velocity is >100 fpm (0.5 m/s) before opening the container. Use a Kimwipe taped to the sash; if it does not angle inward at >45 degrees, the containment is insufficient for alkylating agents.

C. Quantitative Data Summary

| Property | Value | Operational Significance |

| Physical State | Solid (Low MP) / Oil | May exist as a supercooled liquid; treat spills as liquids. |

| Melting Point | ~40-45 °C (approx) | Easily liquefies on warm days; store refrigerated. |

| Solubility | DMSO, Methanol, DCM | Lipophilic; penetrates skin barriers easily. |

| Reactivity | High (Alkylation) | Incompatible with strong nucleophiles (amines, thiols). |

Emergency Response & Decontamination

Water alone is insufficient for cleaning spills of alkyl bromides, as they are sparingly soluble and will spread. You must chemically destroy the electrophilic core.

The Thiosulfate Destruction Method

Sodium thiosulfate acts as a "scavenger" nucleophile, reacting with the alkyl bromide to form a non-toxic Bunte salt (alkyl thiosulfate).

Decontamination Solution Recipe:

-

10% Sodium Thiosulfate (

) in water. -

Optional: Add 1% detergent to aid solubility.

Protocol:

-

Isolate: Evacuate the immediate area.

-

Cover: Layer paper towels over the spill to prevent aerosolization.

-

Soak: Pour the Thiosulfate solution over the towels (do not spray directly, to avoid splashing).

-

Wait: Allow 20–30 minutes contact time. This ensures the

reaction reaches completion. -

Clean: Collect waste as hazardous chemical waste (halogenated).

DOT Diagram: Spill Response Logic

Figure 2: Logic flow for neutralizing alkyl bromide spills using nucleophilic scavenging.

Synthesis & Stability Considerations

For researchers utilizing this compound as an intermediate (e.g., for oxazolidinone antibiotics like Linezolid derivatives), stability is a key variable.

-

Hydrolysis Risk: The oxazolidinone ring is generally stable, but the alkyl bromide side chain can hydrolyze to an alcohol (3-(2-hydroxyethyl)-2-oxazolidinone) in the presence of moisture and heat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Synthetic Utility: The bromine is an excellent leaving group. Common reactions involve displacement by azide (for reduction to amine) or direct displacement by amines to form piperazine derivatives.

References

-

National Institutes of Health (NIH). (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives. PubMed. Retrieved from [Link]

-

University of Auckland. (2024). Disposal and Decontamination of Ethidium Bromide (Alkyl Bromide Decontamination Protocols). Retrieved from [Link][1][2][3][4][5][6][7]

-

Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dess.uccs.edu [dess.uccs.edu]

- 4. researchgate.net [researchgate.net]

- 5. auckland.ac.nz [auckland.ac.nz]

- 6. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

Physicochemical Characterization of 3-(2-Bromo-ethyl)-oxazolidin-2-one: A Technical Guide

Topic: Melting Point and Boiling Point of 3-(2-Bromo-ethyl)-oxazolidin-2-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS: 89869-36-3 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly in the development of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and chiral auxiliaries. Unlike its parent compound, 2-oxazolidinone, which is a solid at room temperature, the N-substituted 2-bromoethyl derivative typically presents as a light yellow liquid under standard conditions.

This guide provides a rigorous analysis of its thermodynamic properties, specifically melting and boiling points, and details the structural mechanics driving these physical states. It further outlines validated synthesis pathways and purification protocols essential for maintaining high purity in drug development workflows.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models calibrated for N-alkylated oxazolidinones.

Core Specifications

| Property | Value / Description | Condition / Method |

| CAS Number | 89869-36-3 | - |

| Molecular Formula | C₅H₈BrNO₂ | - |

| Molecular Weight | 194.03 g/mol | - |

| Physical State | Light Yellow Liquid | @ 25°C, 1 atm |

| Boiling Point (Predicted) | 317.6 ± 25.0 °C | @ 760 mmHg (Theoretical) |

| Boiling Point (Practical) | ~150–160 °C | @ 0.5–1.0 mmHg (Vacuum Distillation) |

| Melting Point | < 25 °C | Liquid at Room Temperature |

| Density | ~1.50 g/cm³ | @ 20°C |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Slightly soluble in water |

Critical Note on Boiling Point: While the theoretical boiling point at atmospheric pressure is calculated to be >300°C, the compound is thermally labile at these temperatures. Distillation must be performed under high vacuum to prevent decomposition (dealkylation or ring opening).

Thermodynamic Context & Structural Analysis

To understand the physical state of 3-(2-Bromo-ethyl)-oxazolidin-2-one, one must analyze the intermolecular forces relative to its parent compound.

The "Melting Point Depression" Mechanism

The parent compound, 2-oxazolidinone (CAS 497-25-6), is a solid with a melting point of 86–89°C . This high melting point is driven by strong intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen (C=O) of another.

Structural Impact of Alkylation:

-

Loss of H-Bond Donor: Substitution at the N3 position with a 2-bromoethyl group removes the acidic proton, eliminating the primary hydrogen bond donor capability.

-

Steric Disruption: The bulky bromoethyl chain prevents the efficient crystal packing observed in the planar parent molecule.

-

Result: The cohesive energy of the lattice drops significantly, transitioning the material from a crystalline solid to a viscous liquid at room temperature.

Boiling Point Dynamics

Despite being a liquid, the boiling point remains high due to the high polarity of the carbamate region (oxazolidinone ring) and the molecular weight contribution of the bromine atom. The dipole-dipole interactions require significant thermal energy to overcome, necessitating high-vacuum conditions for purification.

Synthesis & Purification Workflows

Synthesizing 3-(2-Bromo-ethyl)-oxazolidin-2-one requires precise control to avoid over-alkylation or elimination side reactions (forming vinyl species). Two primary routes are established: Direct N-Alkylation and Functional Group Interconversion .

Validated Synthetic Routes

Figure 1: Dual synthetic pathways for 3-(2-Bromo-ethyl)-oxazolidin-2-one. Route A is preferred for direct access, while Route B offers higher specificity if starting from amino alcohols.

Detailed Protocol: Route A (Direct Alkylation)

This method is preferred for its atom economy but requires careful handling of the strong base.

-

Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous DMF under Argon at 0°C.

-

Deprotonation: Add 2-oxazolidinone (1.0 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise. The excess prevents dimerization (linking two rings with one ethyl chain).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane).

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] Wash organic layer with water (to remove DMF) and brine.

-

Purification (Crucial):

-

Concentrate the organic layer to a yellow oil.

-

Distill under reduced pressure: Collect the fraction boiling at ~150–160°C at 0.5 mmHg .

-

Note: If vacuum is insufficient (>10 mmHg), the compound may degrade before distilling.

-

Experimental Determination of Physical Constants

For researchers verifying the identity of synthesized material, the following standard operating procedures (SOPs) are recommended.

Boiling Point Determination (Siwoloboff Method)

Since the compound is toxic and high-boiling, the micro-method is safer than standard distillation.

-

Immerse a capillary tube (sealed at one end) open-side down into a small ignition tube containing the sample.

-

Attach this assembly to a thermometer and immerse in a silicone oil bath.

-

Heat until a rapid, continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).

-

Stop heating. Record the temperature exactly when bubbling stops and liquid is sucked back into the capillary. This is the boiling point.

Refractive Index

For liquids where BP is difficult to measure without decomposition, Refractive Index (

-

Expected Range: 1.5000 – 1.5200 (Confirm with Certificate of Analysis from supplier).

Safety & Regulatory Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage Protocol:

-

Hygroscopicity: Oxazolidinones can absorb moisture, which hydrolyzes the ring over time.

-

Condition: Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Temperature: 2–8°C (Refrigerated) is recommended to prevent slow elimination of HBr, which would turn the liquid dark brown.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11660288, 3-(2-Bromoethyl)-2-oxazolidinone. Retrieved from [Link]

- Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112. (Contextual reference for oxazolidinone ring synthesis).

-

NIST Chemistry WebBook. (2023). 3-(2-Hydroxyethyl)-2-oxazolidinone Phase Change Data. (Reference for analog boiling point extrapolation). Retrieved from [Link][2]

Sources

Methodological & Application

Application Note: Synthesis of 3-(2-Bromoethyl)-oxazolidin-2-one

Part 1: Introduction & Strategic Analysis

Executive Summary